molecular formula C20H23N3O B5773040 2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol

2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol

Cat. No.: B5773040
M. Wt: 321.4 g/mol
InChI Key: XZMVNGXNLMWKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol is a complex organic compound that features a benzimidazole ring fused with a cyclohexyl group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl group and the phenol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as crystallization, filtration, and purification to isolate the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(1-cyclohexyl-1H-benzimidazol-5-yl)amino]methyl}phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group adds steric bulk, potentially enhancing binding affinity to certain targets, while the phenol group can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

2-[[(1-cyclohexylbenzimidazol-5-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20-9-5-4-6-15(20)13-21-16-10-11-19-18(12-16)22-14-23(19)17-7-2-1-3-8-17/h4-6,9-12,14,17,21,24H,1-3,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVNGXNLMWKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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